molecular formula C20H19Cl4N3O3 B289296 2,4-dichloro-N-(2,4-dichloro-6-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)benzamide

2,4-dichloro-N-(2,4-dichloro-6-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)benzamide

Katalognummer B289296
Molekulargewicht: 491.2 g/mol
InChI-Schlüssel: USZNDLXQTHJNIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-dichloro-N-(2,4-dichloro-6-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, DCVCB, and is a member of the benzamide family.

Wissenschaftliche Forschungsanwendungen

DCVCB has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, DCVCB has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. In drug discovery, DCVCB has been used as a lead compound for the development of new drugs targeting various diseases, including cancer and Alzheimer's disease. In cancer research, DCVCB has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer treatments.

Wirkmechanismus

The mechanism of action of DCVCB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. DCVCB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. By inhibiting the activity of HDACs, DCVCB can induce the expression of genes that promote cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
DCVCB has been shown to have a number of biochemical and physiological effects in the body. In vitro studies have shown that DCVCB can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of HDACs. In animal studies, DCVCB has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of DCVCB is that it has been shown to have a high degree of selectivity for certain enzymes and proteins, making it a potential candidate for the development of targeted therapies. However, one of the limitations of DCVCB is that it can be difficult to synthesize, which can limit its availability for research purposes.

Zukünftige Richtungen

There are a number of future directions for research on DCVCB. One area of research is the development of new drugs based on the structure of DCVCB for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of research is the elucidation of the mechanism of action of DCVCB, which could lead to the development of more effective treatments. Finally, further studies are needed to determine the safety and efficacy of DCVCB in humans, which could pave the way for its use as a therapeutic agent.

Synthesemethoden

The synthesis of DCVCB involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. This intermediate is then reacted with 2,4-dichloro-6-nitrophenol to form 2,4-dichloro-N-(2,4-dichloro-6-nitrophenyl)benzamide. The nitro group is then reduced to an amino group using tin (II) chloride, and the resulting compound is reacted with 4-(2-hydroxyethyl)-1-piperazinecarboxylic acid to form DCVCB.

Eigenschaften

Molekularformel

C20H19Cl4N3O3

Molekulargewicht

491.2 g/mol

IUPAC-Name

2,4-dichloro-N-[2,4-dichloro-6-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]benzamide

InChI

InChI=1S/C20H19Cl4N3O3/c21-12-1-2-14(16(23)10-12)19(29)25-18-15(9-13(22)11-17(18)24)20(30)27-5-3-26(4-6-27)7-8-28/h1-2,9-11,28H,3-8H2,(H,25,29)

InChI-Schlüssel

USZNDLXQTHJNIQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C(=O)C2=CC(=CC(=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl

Kanonische SMILES

C1CN(CCN1CCO)C(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.